
(4-Chlor-2-methylphenoxy)essigsäure-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a compound of interest in various fields of scientific research. This compound features a chlorinated and methylated cyclohexatriene ring, which is isotopically labeled with carbon-13, attached to an oxyacetic acid moiety. The unique structure of this compound makes it valuable for studies in organic chemistry, medicinal chemistry, and other scientific disciplines.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of (4-Chloro-2-methylphenoxy)acetic Acid-13C6, also known as 4-Chloro-2-methylphenoxyacetic acid-(phenyl-13C6), is the plant growth hormone auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
(4-Chloro-2-methylphenoxy)acetic Acid-13C6 acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin biochemical pathway in plants . Auxins regulate the rate of cell division and cell elongation in the stem and other tissues, leading to various plant growth and development processes . When (4-Chloro-2-methylphenoxy)acetic Acid-13C6 mimics auxin, it disrupts these processes, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and is then translocated to the meristems .
Result of Action
The result of the action of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 is the death of susceptible plants, mainly dicotyledons . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action, efficacy, and stability of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 can be influenced by various environmental factors. For instance, the compound is used as a herbicide, and its effectiveness can be affected by factors such as the type of soil, weather conditions, and the presence of other chemicals . .
Biochemische Analyse
Biochemical Properties
(4-Chloro-2-methylphenoxy)acetic Acid-13C6 is known to be a herbicide . It has been tested using a high-throughput microplate radiorespirometric mineralisation assay . The degradation mechanisms of OH and (4-Chloro-2-methylphenoxy)acetic Acid-13C6, including molecular form and anionic form, have been studied .
Cellular Effects
It has been shown that MCPA, a similar compound, can induce abnormal growth of lateral roots in tomato seedlings and reduce uptake of the nutrients N, P, and K as well as the hormone (ABA and GA3) levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid typically involves multiple steps. One common method starts with the preparation of the isotopically labeled cyclohexatriene ring. This can be achieved through the chlorination and methylation of a cyclohexatriene precursor, followed by the introduction of carbon-13 isotopes. The resulting intermediate is then reacted with chloroacetic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and specialized equipment to handle the isotopically labeled materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated position on the cyclohexatriene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chloro-2-methylcyclohexa-1,3,5-trien-1-yl)oxyacetic acid: Similar structure but without isotopic labeling.
2-(4-Chloro-2-methylphenyl)acetic acid: Lacks the cyclohexatriene ring.
4-Chloro-2-methylbenzoic acid: Contains a benzoic acid moiety instead of oxyacetic acid.
Uniqueness
The isotopic labeling with carbon-13 in 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid makes it unique compared to similar compounds. This labeling allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction mechanisms and molecular interactions.
This detailed article provides a comprehensive overview of 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-BOCFXHSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329835-48-4 |
Source


|
| Record name | 1329835-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



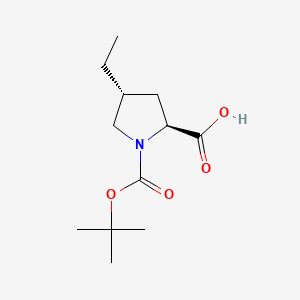
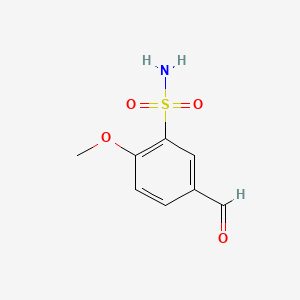
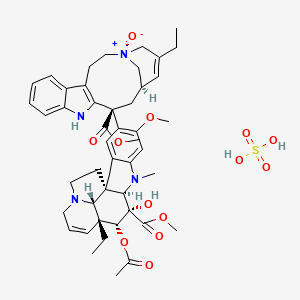
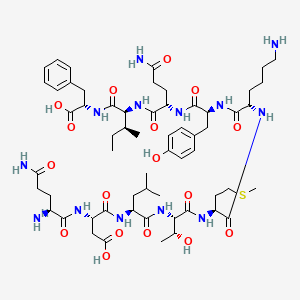
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
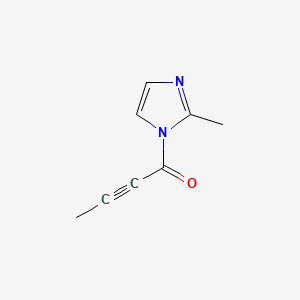
acetyl chloride](/img/structure/B583341.png)
